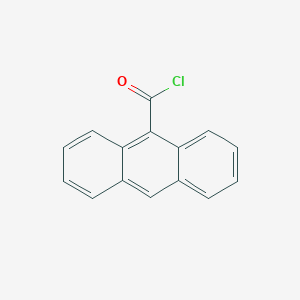

9-Anthracenecarbonyl chloride

Descripción

The exact mass of the compound Anthracene-9-carbonyl chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Anthracenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

anthracene-9-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJFOBQJXSGDSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167566 | |

| Record name | Anthracene-9-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16331-52-5 | |

| Record name | Anthracene-9-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene-9-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Anthracenecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Reactivity of 9-Anthroyl Chloride with Nucleophiles

Introduction

9-Anthroyl chloride is an aromatic acyl chloride characterized by the presence of a bulky, fluorescent anthracene core. This unique structural feature imparts distinct reactivity patterns and renders its derivatives valuable tools in various scientific disciplines, particularly in analytical chemistry and drug development. The large aromatic system influences the electrophilicity of the carbonyl carbon, while its rigid, planar structure introduces significant steric considerations in its reactions with nucleophiles. Understanding the interplay of these electronic and steric effects is paramount for researchers, scientists, and drug development professionals aiming to leverage the properties of this versatile reagent.

This guide provides a comprehensive exploration of the reactivity of 9-anthroyl chloride with a range of nucleophiles. We will delve into the mechanistic underpinnings of these reactions, discuss the critical factors that govern their outcomes, and provide field-proven insights into their practical applications.

Core Molecular Characteristics

9-Anthroyl chloride's reactivity is fundamentally governed by the electronic and steric properties of the anthracene moiety. The extended π-system of the anthracene ring can delocalize electron density, which can influence the electrophilicity of the carbonyl carbon. However, the most significant factor is the steric hindrance imposed by the peri-hydrogens at the 1 and 8 positions of the anthracene ring. This steric congestion plays a crucial role in modulating the accessibility of the carbonyl group to incoming nucleophiles.[1][2]

Reactivity with Amine Nucleophiles

The reaction of 9-anthroyl chloride with primary and secondary amines is a robust method for the synthesis of 9-anthracenecarboxamides.[3] These reactions typically proceed via a nucleophilic acyl substitution mechanism.

Mechanistic Pathway: Nucleophilic Acyl Substitution

The generally accepted mechanism for the reaction of acyl chlorides with amines is a nucleophilic addition-elimination pathway.[3][4]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of 9-anthroyl chloride. This leads to the formation of a tetrahedral intermediate.

-

Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

Deprotonation: A second equivalent of the amine or a non-nucleophilic base removes the proton from the nitrogen atom, yielding the stable amide product and an ammonium salt.[5]

Factors Influencing Amidation Reactions

Several factors can influence the rate and yield of the amidation reaction:

-

Steric Hindrance: The steric bulk of the amine nucleophile is a critical determinant of reactivity. Less hindered primary amines react more readily than bulky primary or secondary amines.[2] The steric hindrance from the ortho-chlorine atom in compounds like 2,4-dichlorobenzenesulfonyl chloride significantly impedes the approach of nucleophiles.[2] A similar effect is expected from the peri-hydrogens of the anthracene ring in 9-anthroyl chloride.

-

Nucleophilicity of the Amine: The basicity and nucleophilicity of the amine play a significant role. More basic amines are generally more nucleophilic and react faster. Electron-withdrawing groups on the amine can decrease its nucleophilicity and slow down the reaction.[6][7]

-

Solvent: The choice of solvent can impact the reaction rate. Aprotic solvents are generally preferred to avoid solvolysis of the acyl chloride.

-

Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, especially when dealing with sterically hindered amines.[2]

Experimental Protocol: Synthesis of N-Benzyl-9-anthracenecarboxamide

This protocol provides a general procedure for the synthesis of an amide from 9-anthroyl chloride.

Materials:

-

9-Anthroyl chloride

-

Benzylamine (2 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 9-anthroyl chloride (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of benzylamine (2.1 equivalents) in anhydrous DCM to the cooled solution of 9-anthroyl chloride with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove any unreacted starting material and the ammonium salt byproduct.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Reactivity with Alcohol Nucleophiles

9-Anthroyl chloride reacts with alcohols to form the corresponding 9-anthroate esters. This reaction is fundamental to the use of 9-anthroyl chloride as a fluorescent labeling and protecting group for alcohols.

Mechanistic Considerations: SN2 vs. SNi Pathways

The reaction of alcohols with acyl chlorides, such as thionyl chloride (SOCl₂), can proceed through different mechanisms, primarily SN2 (bimolecular nucleophilic substitution) or SNi (internal nucleophilic substitution), depending on the reaction conditions.[8][9][10]

-

SN2 Mechanism: In the presence of a base like pyridine, the reaction typically proceeds with inversion of configuration at a chiral center. The base assists in deprotonating the alcohol, and the resulting alkoxide acts as a potent nucleophile. The chloride ion, displaced in the formation of an intermediate, then attacks from the backside.[8]

-

SNi Mechanism: In the absence of a base, the reaction can proceed with retention of configuration. An intermediate chlorosulfite ester is formed, which then decomposes in a concerted step where the chlorine is delivered from the same face as the departing sulfur dioxide.[8][10]

While these mechanisms are well-described for SOCl₂, the reaction of 9-anthroyl chloride with alcohols is generally considered a standard nucleophilic acyl substitution, similar to the reaction with amines.

Applications in Fluorescent Labeling and Protection

The anthracene moiety is highly fluorescent, making 9-anthroyl chloride an excellent reagent for introducing a fluorescent tag onto molecules containing hydroxyl groups.[11] This is particularly useful in analytical techniques like HPLC, where the derivatized analytes can be detected with high sensitivity.[12]

Furthermore, the 9-anthroyl group can be used as a photoremovable protecting group. The ester linkage can be cleaved by irradiation with UV light, allowing for the controlled release of the alcohol.

Experimental Protocol: Fluorescent Labeling of a Primary Alcohol

This protocol outlines a general procedure for the fluorescent labeling of a primary alcohol using 9-anthroyl chloride.

Materials:

-

Primary alcohol (e.g., 1-hexanol)

-

9-Anthroyl chloride

-

Pyridine

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the primary alcohol (1 equivalent) and pyridine (1.2 equivalents) in anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 9-anthroyl chloride (1.1 equivalents) in anhydrous diethyl ether dropwise to the cooled alcohol solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and water.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude fluorescently labeled ester.

-

Purify the product by column chromatography on silica gel.

Solvolysis of 9-Anthroyl Chloride

Solvolysis refers to the reaction of a substrate with the solvent. In the case of 9-anthroyl chloride, solvolysis in nucleophilic solvents like water or alcohols will lead to the formation of 9-anthracenecarboxylic acid or the corresponding ester, respectively.

Mechanistic Insights from Kinetic Studies

The kinetics of solvolysis reactions can provide valuable information about the reaction mechanism. For acyl chlorides, solvolysis can proceed through a bimolecular pathway (SN2-like) or a unimolecular pathway (SN1-like), or a concerted mechanism.[13][14] The large, delocalized aromatic system of the anthracene moiety might be expected to stabilize a potential acylium ion intermediate, which would favor a more SN1-like mechanism. However, the steric hindrance around the carbonyl group could also favor a dissociative mechanism.

Studies on the solvolysis of similar aromatic acyl chlorides have shown a high sensitivity to the ionizing power of the solvent, which is consistent with significant C-Cl bond cleavage in the transition state.[14]

Quantitative Data on Solvolysis Rates

| Acyl Chloride | Relative Solvolysis Rate (Qualitative) | Dominant Mechanism (Hypothesized) |

| Acetyl Chloride | Fast | SN2-like[14] |

| Benzoyl Chloride | Moderate | Borderline SN1/SN2[14] |

| 9-Anthroyl Chloride | Slow | Likely dissociative, influenced by sterics |

Conclusion

9-Anthroyl chloride is a reagent of significant interest due to the unique combination of the reactive acyl chloride functionality and the bulky, fluorescent anthracene core. Its reactions with nucleophiles are governed by a delicate balance of electronic and steric effects. While the fundamental mechanism is typically a nucleophilic acyl substitution, the steric hindrance imposed by the anthracene ring plays a crucial role in modulating the reaction rates and substrate scope. The fluorescent properties of the anthracene moiety have led to important applications in analytical chemistry, particularly in the derivatization of amines and alcohols for sensitive detection. A thorough understanding of the reactivity of 9-anthroyl chloride is essential for its effective utilization in research, drug discovery, and materials science.

References

-

Bissinger, W. E., & Kung, F. E. (1947). A Study of the Reaction of Alcohols with Thionyl Chloride. Journal of the American Chemical Society, 69(9), 2158-2163. [Link]

-

Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

-

El-Didamony, A. M. (2024). Application of nucleophilic substitution reaction for sensitive determination of heptaminol hydrochloride in pharmaceuticals. BMC Chemistry, 18(1), 1-11. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

- Google Patents. (2021). CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid.

-

Jones, R., & Palmer, P. J. (1973). The kinetics of the reactions of picryl chloride with some substituted anilines. Part I. Journal of the Chemical Society, Perkin Transactions 2, (11), 1544-1548. [Link]

-

Bhatt, M. V., El Ashry, S. H., & Somayaji, V. (1979). Aspects of tautomerism 9-solvolysis of normal and pseudo phthaloyl chlorides. Proceedings of the Indian Academy of Sciences-Section A, 88(6), 421-434. [Link]

-

Li, Q., & Zhang, H. (2005). Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. Journal of chromatographic science, 43(7), 353-357. [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

-

Bartlett, P. A., & Gortler, L. B. (1963). Stereochemistry of reactions involving rotationally restricted, sterically hindered cations, radicals, and anions: 9-fluorenyl systems. Journal of the American Chemical Society, 85(12), 1864-1869. [Link]

-

ResearchGate. (2025). 2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. [Link]

-

ResearchGate. (2025). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer. [Link]

-

Bentley, T. W., & Jones, R. O. (1993). S (N) 2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351-2357. [Link]

-

YouTube. (2020). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). [Link]

-

University of Rochester. Protecting Groups. [Link]

-

Nimura, N., & Kinoshita, T. (1986). New preparation method for 9-anthryldiazomethane (ADAM) as a fluorescent labeling reagent for fatty acids and derivatives. Journal of Chromatography B: Biomedical Sciences and Applications, 380, 387-391. [Link]

-

Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]

-

Jones, R., & Palmer, P. J. (1975). The kinetics of the reactions of picryl chloride with some substituted anilines. Part II. Journal of the Chemical Society, Perkin Transactions 2, (8), 841-844. [Link]

-

YouTube. (2017). Reactions Acid Chlorides With Amines. [Link]

-

Gámiz-Gracia, L., et al. (2000). Automated pre-column derivatization of amines in biological samples with dansyl chloride and with or without post-column chemiluminescence detection. Analyst, 125(7), 1335-1340. [Link]

- Google Patents. (1998). JPH10287607A - Production of 9-anthracenecarbaldehyde.

-

Organic Chemistry Portal. Alcohol to Chloride - Common Conditions. [Link]

-

Bentley, T. W., & Roberts, K. (1985). Kinetics of the reactions of t-butyl chloride and [2H9] t-butyl chloride with silver salts in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (8), 1055-1059. [Link]

-

Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

-

Chemistry Steps. Alcohols to Acid Chlorides. [Link]

-

Roy, S., et al. (2021). Fluorescent labeling techniques in biomolecules: a flashback. RSC advances, 11(23), 13993-14019. [Link]

-

Wikipedia. Protecting group. [Link]

-

ChemRxiv. (2022). Photochemical Synthesis of (2E,4Z)-5-(anthracen-9-yl)-2-cyano. [Link]

-

MDPI. (2024). Synthesis and Characterization of a Novel Concentration-Independent Fluorescent Chloride Indicator, ABP-Dextran, Optimized for Extracellular Chloride Measurement. [Link]

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

Sources

- 1. Stereochemistry of reactions involving rotationally restricted, sterically hindered cations, radicals, and anions: 9-fluorenyl systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. The kinetics of the reactions of picryl chloride with some substituted anilines. Part I - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. The kinetics of the reactions of picryl chloride with some substituted anilines. Part II. - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Fluorescent labeling techniques in biomolecules: a flashback - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ias.ac.in [ias.ac.in]

- 14. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Photophysical properties of anthracene-based fluorescent tags

An In-depth Technical Guide to the Photophysical Properties of Anthracene-Based Fluorescent Tags

Foreword: The Enduring Luminescence of a Classic Fluorophore

As a Senior Application Scientist, I've witnessed the ebb and flow of countless fluorescent technologies. Yet, amidst the rise of quantum dots and engineered fluorescent proteins, the humble anthracene core persists as a cornerstone of molecular probe design. Its rigid, planar, and extensively conjugated π-system provides a robust and intrinsically fluorescent scaffold that is exquisitely sensitive to its chemical environment. This guide is not merely a collection of data but a distillation of field-proven insights into the design, characterization, and application of anthracene-based tags. We will explore the causality behind their photophysical behaviors and equip you, the researcher, with the knowledge to harness their full potential in your work.

The Anthracene Scaffold: An Archetype of Aromatic Fluorescence

Anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, represents a fundamental building block in fluorophore chemistry.[1][2] Its photophysical journey begins with the absorption of a photon, typically in the UV-A region (300-380 nm), which elevates a π-electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The subsequent relaxation and emission processes are best visualized using a Jablonski diagram.

The Jablonski Diagram: Visualizing Electron Fates

The Jablonski diagram illustrates the possible de-excitation pathways for an excited-state molecule.[1][3] For a typical anthracene derivative, the key processes are:

-

Absorption (Excitation): A rapid process (femtoseconds) where a photon promotes the molecule from the ground electronic state (S₀) to an excited singlet state (S₁ or S₂).

-

Internal Conversion (IC) & Vibrational Relaxation (VR): The molecule rapidly loses excess energy as heat, relaxing to the lowest vibrational level of the S₁ state without emitting light. This is why the fluorescence emission spectrum is typically a mirror image of the absorption spectrum.

-

Fluorescence: The emissive decay from the S₁ state back to the S₀ ground state, occurring on the nanosecond timescale. This is the light we measure.

-

Intersystem Crossing (ISC): A transition from the singlet excited state (S₁) to a triplet excited state (T₁). In unsubstituted anthracene, the close proximity of the S₁ and T₂ energy levels can lead to efficient ISC.[1]

-

Phosphorescence: Radiative decay from the T₁ state to the S₀ ground state. This process is much slower (microseconds to seconds) and is generally not observed in fluid solutions at room temperature for anthracene.

Caption: A diagram of electronic state transitions in anthracene.

Core Photophysical Parameters: A Quantitative Overview

Understanding the performance of a fluorescent tag requires quantifying its key photophysical properties. These parameters are highly sensitive to the molecular structure and the surrounding solvent environment.[4][5]

| Property | Symbol | Description | Typical Value (Anthracene) |

| Molar Absorptivity | ε | A measure of how strongly a chemical species absorbs light at a given wavelength. | ~9,700 M⁻¹cm⁻¹ at 356 nm[6] |

| Absorption Maxima | λabs | Wavelength(s) at which the molecule exhibits maximum light absorption. | ~356 nm, 375 nm (in cyclohexane) |

| Emission Maxima | λem | Wavelength(s) at which the molecule exhibits maximum fluorescence intensity. | 380 nm, 400 nm, 425 nm (in water)[7] |

| Fluorescence Quantum Yield | ΦF | The ratio of photons emitted to photons absorbed. A measure of fluorescence efficiency. | 0.27 - 0.36 (solvent dependent)[6] |

| Fluorescence Lifetime | τF | The average time the molecule spends in the excited state before returning to the ground state. | ~5.7 ns (in vapor phase)[8][9] |

| Stokes Shift | Δλ | The difference in wavelength between the absorption and emission maxima. | ~25-30 nm |

Note: Values are approximate and can vary significantly with solvent and substitution.

Engineering the Fluorophore: The Art of Chemical Substitution

The true power of anthracene as a fluorescent tag lies in its chemical tractability. By strategically adding substituents to the anthracene core, particularly at the 9 and 10 positions, we can precisely tune its photophysical properties for specific applications.[10]

Enhancing Fluorescence Efficiency

Unsubstituted anthracene can undergo photodimerization and has a non-negligible rate of intersystem crossing, which reduces its fluorescence quantum yield.[1][10] A key strategy to create a superior fluorescent tag is to inhibit these non-radiative decay pathways.

Causality: Attaching bulky groups (e.g., phenyl groups in 9,10-diphenylanthracene) at the 9 and 10 positions provides steric hindrance.[1] This physically prevents two anthracene molecules from stacking, thereby suppressing both photodimerization and excimer formation. Furthermore, these non-coplanar groups can alter the energy levels of the singlet and triplet states, making intersystem crossing less favorable and promoting the desired fluorescence pathway.[1] This is why 9,10-diphenylanthracene is often used as a high-quantum-yield reference standard.[11][12]

Tuning Emission Wavelength and Environmental Sensitivity

Introducing electron-donating groups (EDGs) like amines (-NH₂) or electron-withdrawing groups (EWGs) like cyano (-CN) creates a "push-pull" system.[13] This leads to an intramolecular charge transfer (ICT) character in the excited state.

Causality: Upon excitation, electron density shifts from the donor to the acceptor through the anthracene π-system. This ICT state is more polar than the ground state and is stabilized by polar solvents. This stabilization lowers the energy of the excited state, resulting in a red-shift (longer wavelength) in the emission spectrum.[13][14] Fluorophores exhibiting this behavior are called solvatochromic , and their emission color can serve as a direct readout of the local environment's polarity, making them powerful probes for studying protein binding sites or cellular membranes.[4][15]

Fluorescence Quenching: The "Off" Switch for Sensing Applications

Fluorescence quenching, the decrease in fluorescence intensity, is not always a detriment. It is the fundamental principle behind many "turn-on" and "turn-off" fluorescent sensors.[16] Quenching can occur through several mechanisms, broadly classified as static or dynamic.[16][17]

-

Static Quenching: A non-fluorescent complex forms between the fluorophore and the quencher in the ground state. This process is temperature-independent.[16][17]

-

Dynamic (Collisional) Quenching: The quencher collides with the fluorophore during its excited-state lifetime, causing non-radiative relaxation. This process is diffusion-dependent and thus highly sensitive to temperature and viscosity.[16][18]

A common mechanism exploited in sensor design is Photoinduced Electron Transfer (PET) . In a PET sensor, the anthracene fluorophore is covalently linked to a receptor unit (e.g., a metal-ion chelator).

Caption: Photoinduced Electron Transfer (PET) as a quenching mechanism.

Causality: In the absence of the target analyte, excitation of the anthracene core is followed by rapid electron transfer from the receptor's HOMO to the anthracene's HOMO. This PET process is a non-radiative decay pathway that effectively quenches fluorescence. When the target analyte (e.g., a metal ion like Cu²⁺ or Hg²⁺) binds to the receptor, it lowers the energy of the receptor's HOMO, making the electron transfer energetically unfavorable.[19][20] PET is inhibited, the radiative fluorescence pathway is restored, and the sensor "turns on."[21][22]

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of any claim about a novel fluorescent tag rests on rigorous and reproducible characterization. The following protocol outlines the comparative method for determining fluorescence quantum yield, a cornerstone experiment in photophysics.

Protocol: Measuring Fluorescence Quantum Yield (ΦF) by the Comparative Method

This protocol uses a well-characterized fluorescent standard to determine the ΦF of an unknown sample.[23][24] 9,10-diphenylanthracene is an excellent standard for UV-excitable probes.[11]

Principle: If a standard and an unknown sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields. To ensure equal absorption, solutions are prepared to have identical absorbance at the excitation wavelength.

Methodology:

-

Selection of Standard: Choose a reference standard whose absorption and emission spectra overlap well with the sample. For anthracene derivatives, 9,10-diphenylanthracene in cyclohexane (ΦF = 0.90) is a suitable choice.

-

Solvent Considerations: Ideally, use the same solvent for both the standard and the unknown sample. If different solvents are used, a correction for the refractive index of the solvents must be applied in the final calculation.

-

Preparation of Stock Solutions: Prepare stock solutions of the standard and the unknown sample in the appropriate solvent(s).

-

Preparation of Dilute Solutions: From the stock solutions, prepare a series of dilutions for both the standard and the unknown. The absorbance of these solutions at the chosen excitation wavelength must be kept below 0.1 AU to minimize inner-filter effects.[6]

-

Acquisition of Absorption Spectra: Using a UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions. Determine the absorbance value at the intended excitation wavelength (e.g., 365 nm).

-

Acquisition of Fluorescence Spectra:

-

Set the excitation wavelength on the spectrofluorometer to the value used in the absorption measurements.

-

Set the excitation and emission slit widths to be identical for all measurements (e.g., 2-5 nm).[6]

-

Record the fluorescence emission spectrum for each solution, ensuring the entire emission profile is captured.

-

Record the emission spectrum of a solvent blank for background subtraction.

-

-

Data Analysis and Calculation:

-

Subtract the solvent blank spectrum from each of the sample and standard spectra.

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown. The plots should be linear, confirming the absence of concentration-dependent quenching.

-

The quantum yield of the unknown sample (Φunk) is calculated using the following equation:

Φunk = Φstd * (Gradunk / Gradstd) * (η2unk / η2std)

Where:

-

Φstd is the known quantum yield of the standard.

-

Gradunk and Gradstd are the gradients of the plots of integrated intensity vs. absorbance for the unknown and standard, respectively.

-

ηunk and ηstd are the refractive indices of the solvents used for the unknown and standard, respectively (this term is 1 if the same solvent is used).

-

Caption: A flowchart outlining the comparative method for quantum yield measurement.

Conclusion: A Versatile Tool for Modern Research

The anthracene core, through judicious chemical modification, provides a gateway to a vast array of fluorescent tags with tailored properties. From simple, bright labels with high quantum yields to sophisticated solvatochromic and chemosensory probes, their utility in drug development and fundamental research is undeniable. By understanding the fundamental photophysical principles that govern their behavior and by employing rigorous, self-validating experimental protocols, researchers can confidently design and deploy these powerful molecular tools to illuminate the complex workings of biological systems.

References

-

Gotor, R., et al. (2022). Photophysical Properties of Anthracene Derivatives. Molecules, 27(9), 2919. [Link]

-

ResearchGate. (n.d.). (PDF) Photophysical Properties of Anthracene Derivatives. [Link]

-

Kar, A., et al. (2022). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Journal of Materials Chemistry B, 10(2), 238-249. [Link]

-

Tigoianu, R., et al. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Journal of Optoelectronics and Advanced Materials, 13(9), 1265-1269. [Link]

-

Ghorai, A., et al. (2018). Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+. ACS Omega, 3(10), 14033-14041. [Link]

-

Oregon Medical Laser Center. (n.d.). Anthracene. omlc.org. [Link]

-

da Silva, J. P., et al. (2018). Synthesis and Structural Studies of Two New Anthracene Derivatives. Crystals, 8(11), 416. [Link]

-

Ware, W. R., & Cunningham, P. T. (1966). Lifetime and Quenching of Anthracene Fluorescence in the Vapor Phase. The Journal of Chemical Physics, 44(11), 4364-4368. [Link]

-

Kim, T., et al. (2019). An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 211, 368-373. [Link]

-

PubMed. (2021). Anthracene-based fluorescent probe: Synthesis, characterization, aggregation-induced emission, mechanochromism, and sensing of nitroaromatics in aqueous media. [Link]

-

University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

-

Bowen, E. J., & Metcalf, W. S. (1951). The quenching of anthracene fluorescence. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 206(1086), 437-447. [Link]

-

ResearchGate. (n.d.). Solvatochromic shifts of anthracene in nonpolar solvents. [Link]

-

MDPI. (2022). An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability. [Link]

-

NIH. (n.d.). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. [Link]

-

AIP Publishing. (1965). Lifetime and Quenching of Anthracene Fluorescence in the Vapor Phase. [Link]

-

Coban, T., et al. (2021). Synthesis and evaluation of bis(imino)anthracene derivatives as G-quadruplex ligands. RSC Advances, 11(23), 13919-13926. [Link]

-

Nemes, C., et al. (2021). Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene. International Journal of Molecular Sciences, 22(19), 10565. [Link]

-

Khan, Y., et al. (2024). Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water. Journal of Fluorescence, 34(5), 1-12. [Link]

-

Chemistry LibreTexts. (2023). Jablonski diagram. [Link]

-

ResearchGate. (n.d.). (PDF) Fluorescence quenching of anthracene by nitroaromatic compounds. [Link]

-

Morris, J. V., et al. (1976). Fluorescence quantum yields. 9,10-Diphenylanthracene as a reference standard in different solvents. The Journal of Physical Chemistry, 80(9), 969-974. [Link]

-

ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. [Link]

-

PubMed. (1976). Evidence that binding of 7,12-dimethylbenz(a)anthracene to DNA in mouse embryo cell cultures results in extensive substitution of both adenine and guanine residues. [Link]

-

ResearchGate. (n.d.). Jablonski diagram showing E 00 energies of 1 MLCT, 3 MLCT, LLCT,... [Link]

-

Samanta, S., et al. (2013). Anthracene coupled adenine for the selective sensing of copper ions. Beilstein Journal of Organic Chemistry, 9, 217-223. [Link]

-

NIH. (n.d.). Monitoring protein interactions and dynamics with solvatochromic fluorophores. [Link]

-

University of Wisconsin-Madison. (n.d.). The Rate Constant for Fluorescence Quenching. [Link]

-

Iraqi Journal of Science. (n.d.). Effect of Solvent on Fluorescence Spectrum of Anthracene. [Link]

-

Royal Society of Chemistry. (n.d.). Measurement of fluorescence quantum yields. [Link]

-

Chegg.com. (2022). Solved 3. In the following Jablonski diagram, the molecule... [Link]

-

NIST. (1976). Fluorescence quantum yield measurements. [Link]

-

ACS Publications. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. [Link]

-

MDPI. (2022). An AIEE Active Anthracene-Based Nanoprobe for Zn2+ and Tyrosine Detection Validated by Bioimaging Studies. [Link]

-

ACS Publications. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Solvent on Fluorescence Spectrum of Anthracene | IRAQI JOURNAL OF APPLIED PHYSICS LETTERS [ijaplett.com]

- 6. omlc.org [omlc.org]

- 7. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. chalcogen.ro [chalcogen.ro]

- 17. royalsocietypublishing.org [royalsocietypublishing.org]

- 18. diverdi.colostate.edu [diverdi.colostate.edu]

- 19. BJOC - Anthracene coupled adenine for the selective sensing of copper ions [beilstein-journals.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chem.uci.edu [chem.uci.edu]

- 24. researchgate.net [researchgate.net]

The Evolution of Anthracene-Based Derivatizing Agents: An In-depth Technical Guide for Analytical Scientists

Foreword: The Enduring Radiance of Anthracene in Modern Analysis

In the landscape of analytical chemistry, the pursuit of enhanced sensitivity and selectivity is a perpetual endeavor. For decades, chemical derivatization has stood as a cornerstone technique, transforming analytes with poor detectability into species readily amenable to sophisticated instrumentation. Among the vast arsenal of derivatizing agents, those built upon the anthracene scaffold hold a distinguished position. Their inherent fluorescence, a consequence of the extended π-electron system across their three fused benzene rings, has made them indispensable tools for trace-level quantification in complex matrices. This guide delves into the historical development of these remarkable reagents, tracing their journey from early concepts to their current, highly specialized applications in drug development and life sciences. We will explore the chemical ingenuity behind their design, the mechanistic intricacies of their reactions, and the practical workflows that empower researchers to unlock new levels of analytical performance.

The Genesis of a Fluorophore: Early Recognition of Anthracene's Potential

The story of anthracene's application in analytical chemistry is intrinsically linked to the broader history of fluorescence. While anthracene was first isolated from coal tar in 1832, its unique photophysical properties would not be fully appreciated for analytical purposes until the mid-20th century, coinciding with the rise of fluorescence spectroscopy and chromatography. Early research into polycyclic aromatic hydrocarbons (PAHs) laid the fundamental groundwork for understanding their structure-fluorescence relationships. Scientists recognized that the rigid, planar structure of anthracene contributed to its high quantum yield, making it an ideal candidate for a fluorescent tag.

A pivotal moment in the application of fluorescent tagging was the development of derivatization chemistry for chromatography. The need to analyze non-chromophoric or non-fluorescent compounds, such as fatty acids, amino acids, and pharmaceuticals, spurred the development of reagents that could covalently attach a fluorescent moiety to the analyte of interest. The anthracene nucleus, with its intense blue fluorescence and relatively straightforward chemical functionality, emerged as a promising scaffold for such reagents.

Pioneering Reagents: The Dawn of Anthracene Derivatization

The 1970s and 1980s marked a period of significant innovation in the design and synthesis of anthracene-based derivatizing agents. These early reagents were designed to target common functional groups with high reactivity and yield stable, highly fluorescent derivatives.

Targeting Carboxylic Acids: The Advent of 9-Anthryldiazomethane (ADAM)

One of the first and most influential anthracene-based derivatizing agents was 9-anthryldiazomethane (ADAM). Introduced as a fluorescent labeling reagent for carboxylic acids, ADAM reacts with the acidic proton of the carboxyl group to form a stable and highly fluorescent 9-anthrylmethyl ester.[1][2] This reaction proceeds smoothly at room temperature and does not require a catalyst.[3]

The high reactivity and specificity of ADAM for carboxylic acids made it an invaluable tool for the analysis of fatty acids, prostaglandins, and other carboxylic acid-containing biomolecules by high-performance liquid chromatography (HPLC) with fluorescence detection.[4][5]

Experimental Protocol: Derivatization of Fatty Acids with 9-Anthryldiazomethane (ADAM)

Objective: To convert fatty acids into their fluorescent 9-anthrylmethyl esters for HPLC analysis.

Materials:

-

Fatty acid standard or sample solution (in a suitable organic solvent like ethyl acetate)

-

0.1% (w/v) 9-Anthryldiazomethane (ADAM) solution in ethyl acetate

-

Ethyl acetate, HPLC grade

-

Methanol, HPLC grade

-

0.2 µm membrane filter

Procedure:

-

In a clean vial, mix 200 µL of the fatty acid sample solution with 200 µL of the 0.1% ADAM reagent solution.[3]

-

Allow the reaction mixture to stand at room temperature for at least 60 minutes to ensure complete derivatization.[3]

-

Filter the resulting solution through a 0.2 µm membrane filter to remove any particulate matter.[3]

-

The filtered solution is now ready for injection into the HPLC system.

HPLC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 3.0 mm ID x 50 mm L, 2.0 µm particle size)

-

Mobile Phase: A gradient of water/methanol and acetonitrile/tetrahydrofuran can be used for optimal separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Detection: Fluorescence detector set to an excitation wavelength of 365 nm and an emission wavelength of 412 nm.[3][4]

Expanding the Scope: Reagents for Alcohols, Phenols, and Amines

Building on the success of ADAM, researchers developed a suite of anthracene-based reagents targeting other important functional groups.

-

9-Anthracenecarbonyl Cyanide (9-Anthroyl Cyanide): This reagent reacts with hydroxyl groups of alcohols and phenols to form fluorescent esters, enabling the sensitive detection of steroids and other hydroxyl-containing compounds.[6]

-

9-Chloromethylanthracene: This versatile reagent reacts with carboxylic acids, phenols, and thiols under basic conditions to yield highly fluorescent derivatives.

-

2-(9-Anthryl)ethyl Chloroformate (AEOC): Introduced as a pre-column derivatizing reagent for amino acids, AEOC reacts with primary and secondary amines to form stable, fluorescent carbamates.[7][8] Its high molar absorptivity also allows for sensitive UV absorbance detection.[7]

The Modern Era: Refinements in Reactivity, Selectivity, and Application

The continued evolution of analytical instrumentation, particularly the advent of ultra-high-performance liquid chromatography (UHPLC) and capillary electrophoresis (CE), has driven the development of a new generation of anthracene-based derivatizing agents. The focus has shifted towards:

-

Improved Reaction Kinetics: Faster reaction times to accommodate high-throughput screening.

-

Enhanced Photophysical Properties: Higher quantum yields and larger Stokes shifts to minimize background interference.

-

Tailored Selectivity: Reagents designed to react with specific subclasses of analytes within a complex mixture.

-

Compatibility with Mass Spectrometry: Introduction of functionalities that enhance ionization efficiency for LC-MS applications.

A notable example of this evolution is the continued refinement of reagents for amine analysis, a critical task in proteomics and metabolomics. The development of novel anthracene-based isocyanates and chloroformates with optimized reactivity and spectroscopic properties exemplifies this trend.

Experimental Protocol: Derivatization of Amines with 2-(9-Anthryl)ethyl Chloroformate (AEOC)

Objective: To label primary and secondary amines with AEOC for analysis by capillary electrophoresis (CE) or HPLC.

Materials:

-

Amine-containing sample or standard solution

-

AEOC solution in a dry, aprotic solvent (e.g., acetonitrile)

-

Borate buffer (pH ~9)

-

Reagent to quench excess AEOC (e.g., a primary amine like amino-adamantane)

Procedure:

-

To the amine sample in an appropriate vial, add the borate buffer to adjust the pH.

-

Add a molar excess of the AEOC solution to the sample.

-

Vortex the mixture and allow it to react at room temperature. The reaction time will depend on the specific amine and can be optimized (typically 5-20 minutes).

-

Add a quenching reagent to react with the excess, unreacted AEOC.

-

The derivatized sample is then ready for analysis by CE or HPLC.

Causality in Experimental Choices:

-

Basic pH: The derivatization reaction is performed at a basic pH to ensure that the amine nucleophile is in its deprotonated, more reactive state.

-

Aprotic Solvent: AEOC is moisture-sensitive and can hydrolyze. Using a dry, aprotic solvent for the reagent solution preserves its reactivity.

-

Quenching Step: The addition of a quenching reagent is crucial to consume any remaining AEOC, which would otherwise hydrolyze and create interfering peaks in the chromatogram or electrophoregram.

Mechanistic Insights: The Chemistry of Anthracene Derivatization

The success of anthracene-based derivatizing agents lies in the well-understood and predictable chemical reactions they undergo with target functional groups.

Esterification of Carboxylic Acids with ADAM

The reaction of 9-anthryldiazomethane with a carboxylic acid proceeds through a proton transfer mechanism. The acidic proton of the carboxylic acid protonates the diazomethane carbon, creating a highly reactive diazonium ion intermediate. The carboxylate anion then acts as a nucleophile, attacking the methylene carbon and displacing nitrogen gas to form the stable 9-anthrylmethyl ester.

Caption: Mechanism of ADAM derivatization.

Carbamate Formation with AEOC

2-(9-Anthryl)ethyl chloroformate reacts with primary and secondary amines via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of the chloride leaving group, resulting in the formation of a stable carbamate derivative.

Caption: Mechanism of AEOC derivatization.

Data-Driven Decisions: A Comparative Overview of Key Reagents

The selection of an appropriate derivatizing agent is a critical step in method development. The following table provides a comparative summary of the key characteristics of some widely used anthracene-based reagents.

| Reagent | Target Functional Group(s) | Excitation (nm) | Emission (nm) | Detection Limit (pmol) | Key Advantages |

| 9-Anthryldiazomethane (ADAM) | Carboxylic Acids | 365 | 412 | 0.1 - 1 | High reactivity, no catalyst needed |

| 9-Chloromethylanthracene | Carboxylic Acids, Phenols, Thiols | 365 | 410 | 0.18 - 2.53 | Versatile, reacts with multiple functional groups |

| 9-Anthracenecarbonyl Cyanide | Alcohols, Phenols | 360 | 460 | ~0.02 (for hydroxysteroids) | High sensitivity for hydroxyl groups |

| 2-(9-Anthryl)ethyl Chloroformate (AEOC) | Primary and Secondary Amines | 256, 351, 368 | ~450 | < 1 (LIF) | High molar absorptivity for UV detection, suitable for LIF |

Conclusion and Future Perspectives

The historical development of anthracene-based derivatizing agents is a testament to the enduring power of chemical innovation in analytical science. From the early pioneering reagents to the sophisticated probes of today, the anthracene scaffold has consistently provided a robust platform for enhancing the sensitivity and selectivity of analytical methods. As we look to the future, the synergy between novel derivatizing agent design and advancements in instrumentation will undoubtedly continue to push the boundaries of what is achievable in trace-level analysis. The development of reagents with red-shifted emission profiles to minimize autofluorescence in biological samples, and the integration of "smart" functionalities that respond to specific microenvironments, represent exciting frontiers in this ever-evolving field. For researchers, scientists, and drug development professionals, a deep understanding of the principles and applications of these powerful tools remains essential for success.

References

-

Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

New preparation method for 9-anthryldiazomethane (ADAM) as a fluorescent labeling reagent for fatty acids and derivatives. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Determination of 2-(9-anthryl)ethyl chloroformate-labeled amino acids by capillary electrophoresis and liquid chromatography with absorbance or fluorescence detection. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

- Isocyanate derivatizing agent and methods of production and use. (n.d.). Google Patents.

-

Fluorescent Labeling of Fatty Acids with 9-Anthryldiazomethane (ADAM) for High Performance Liquid Chromatography. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. scispace.com [scispace.com]

- 3. jasco-global.com [jasco-global.com]

- 4. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Precolumn derivatization technique for high-performance liquid chromatographic determination of penicillins with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Determination of 2-(9-anthryl)ethyl chloroformate-labeled amino acids by capillary electrophoresis and liquid chromatography with absorbance or fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

9-Anthracenecarbonyl chloride for the analysis of fatty acids by HPLC-FLD

An Application Guide for the High-Sensitivity Analysis of Fatty Acids by HPLC with Fluorescence Detection

Introduction: The Analytical Imperative for Fatty Acid Profiling

Fatty acids (FAs) are fundamental to biological systems, serving as critical structural components of cell membranes, potent signaling molecules, and primary sources of metabolic energy. The precise qualitative and quantitative analysis of FA profiles is therefore essential in diverse fields, from clinical diagnostics and nutritional science to drug development and biofuels research.

While gas chromatography (GC) has traditionally been the workhorse for FA analysis, it has a significant drawback: the requirement for high temperatures can lead to the degradation and isomerization of thermally labile compounds, particularly polyunsaturated fatty acids (PUFAs) and those with sensitive functional groups.[1] High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, performing separations at or near ambient temperature, thus preserving the structural integrity of the analytes.[1]

However, a key challenge in using HPLC for FA analysis is that fatty acids lack a native chromophore or fluorophore, making them invisible to common UV-Vis or Fluorescence detectors. To overcome this, a pre-column derivatization step is employed to attach a UV-absorbing or fluorescent tag to the fatty acid's carboxylic acid group.[1][2] This application note provides a detailed protocol for the derivatization of fatty acids using anthracene-based reagents, such as 9-anthracenecarbonyl chloride or its analogues like 9-chloromethyl anthracene, enabling highly sensitive and specific quantification by HPLC with Fluorescence Detection (FLD).

Principle of the Method: Fluorescent Tagging for Enhanced Sensitivity

The core of this analytical method is the chemical derivatization of the fatty acid's carboxyl group to form a highly fluorescent ester. Anthracene-based reagents are ideal for this purpose due to the high quantum yield of the anthracene moiety. The reaction involves the esterification of the fatty acid (R-COOH) with the derivatizing agent, covalently bonding the anthracene fluorophore to the analyte.

This process transforms the non-fluorescent fatty acid into a derivative that can be strongly excited by a specific wavelength of light and will, in turn, emit light at a longer wavelength. This fluorescence is then measured by the detector. The intensity of the emitted light is directly proportional to the concentration of the fatty acid derivative, allowing for precise and sensitive quantification, often reaching picomole detection limits.[3]

Caption: Derivatization of a fatty acid with an anthracene-based reagent.

Experimental Workflow: From Sample to Signal

The analytical process is a sequential workflow designed to ensure reproducible and accurate results. It begins with sample preparation and hydrolysis (if FAs are esterified), proceeds to the critical derivatization step, and culminates in chromatographic separation and detection.

Caption: Overall experimental workflow for fatty acid analysis by HPLC-FLD.

Detailed Application Protocols

This section provides a comprehensive, step-by-step methodology. It is crucial to work with high-purity solvents and reagents to minimize background interference.

Part 1: Reagent and Standard Preparation

-

Solvents and Reagents: HPLC-grade acetonitrile, methanol, and water. 9-Chloromethyl anthracene (derivatizing agent), tetrabutylammonium bromide (catalyst), and individual fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid).

-

Fatty Acid Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve each fatty acid standard in acetonitrile to prepare individual stock solutions. Store at -20°C. A mixed standard solution can be prepared by diluting the stocks as needed.

-

Derivatization Reagent Solution (approx. 1 mg/mL): Dissolve 9-chloromethyl anthracene in acetonitrile. This solution should be prepared fresh or stored protected from light at 4°C for short periods.

-

Catalyst Solution (approx. 1 mg/mL): Dissolve tetrabutylammonium bromide in acetonitrile.

Part 2: Fatty Acid Derivatization Protocol

This protocol is adapted from established methods for derivatizing carboxylic acids with anthracene-based reagents.[3]

-

Sample Aliquot: In a 1.5 mL screw-cap vial, place 100 µL of the fatty acid standard mixture or the prepared sample extract.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen. This step is critical to ensure that water or other protic solvents do not interfere with the reaction.

-

Reagent Addition: To the dried residue, add:

-

200 µL of acetonitrile.

-

50 µL of the 9-chloromethyl anthracene solution.

-

50 µL of the tetrabutylammonium bromide solution.

-

-

Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block or water bath set to 50-75°C for approximately 50 minutes.[3] Note: Optimal time and temperature may need to be determined empirically for specific fatty acids.

-

Cooling & Dilution: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with the mobile phase (e.g., add 700 µL of acetonitrile) to a final volume of 1 mL.

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for injection.

-

Blank Preparation: Prepare a reaction blank by following the same procedure but substituting the fatty acid solution with pure solvent. This is essential for identifying any peaks originating from the reagents themselves.[1]

Part 3: HPLC-FLD Instrumental Conditions

The separation of derivatized fatty acids is typically achieved using reversed-phase chromatography. The hydrophobic anthracene tag significantly increases the retention of the derivatives on a C18 column.

| Parameter | Recommended Setting | Causality & Scientific Insight |

| HPLC System | ||

| Column | C18 (ODS), 150 x 3.0 mm, 3 µm | The C18 stationary phase provides excellent hydrophobic retention for the derivatized FAs. Smaller particle sizes (3 µm) enhance resolution and peak efficiency.[4] |

| Mobile Phase | A: Water; B: Acetonitrile or Methanol | A gradient elution is typically required to resolve FAs with varying chain lengths and degrees of unsaturation. Starting with a lower organic content allows for the elution of shorter-chain FAs, while increasing the organic content is necessary to elute the more hydrophobic long-chain FAs.[4] |

| Gradient | e.g., Start at 80% B, ramp to 100% B over 20 min | The gradient must be optimized to achieve baseline separation of all target analytes. |

| Flow Rate | 0.5 - 1.0 mL/min | Adjusted based on column dimensions to achieve optimal chromatographic performance. |

| Column Temp. | 30 - 40°C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape. |

| Injection Vol. | 5 - 20 µL | Should be consistent across all standards and samples for accurate quantification. |

| Fluorescence Detector | ||

| Excitation (λex) | 365 nm | This wavelength corresponds to a strong absorption band of the anthracene moiety, maximizing the excitation of the fluorophore.[3][5] |

| Emission (λem) | 410 - 412 nm | This is the wavelength of maximum fluorescence emission for the anthrylmethyl esters, providing the highest signal-to-noise ratio for detection.[3][5] |

Performance Characteristics and Data Interpretation

This method provides excellent linearity and sensitivity. Calibration curves are constructed by plotting the peak area of each fatty acid derivative against its concentration.

| Performance Metric | Typical Values | Significance |

| Linearity | R² > 0.999 | Demonstrates a consistent and predictable relationship between concentration and detector response over a defined range (e.g., 1-250 nmol/mL).[3] |

| Limit of Detection (LOD) | 0.18 to 2.53 pmol | The high sensitivity of fluorescence detection allows for the quantification of very low abundance fatty acids.[3] |

| Precision (RSD%) | < 5% | Low relative standard deviation indicates high reproducibility of the entire analytical process, from derivatization to detection. |

Self-Validating Systems: Ensuring Trustworthiness

To ensure the integrity and reliability of the data generated, the following practices are essential:

-

Method Validation: The entire method should be validated according to established guidelines (e.g., AOAC, ICH) for linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[6]

-

System Suitability: Before each analytical run, inject a standard mixture to verify system suitability parameters such as peak resolution, tailing factor, and theoretical plates. This confirms that the chromatographic system is performing optimally.

-

Internal Standards: For complex biological matrices, the use of an internal standard (e.g., a fatty acid not naturally present in the sample, such as heptadecanoic acid) is highly recommended. The internal standard is added at the beginning of sample preparation and corrects for variations in extraction efficiency and derivatization yield.

Conclusion

The derivatization of fatty acids with this compound or similar anthracene-based reagents, followed by HPLC-FLD analysis, is a robust, sensitive, and reliable method. It successfully circumvents the limitations of GC for analyzing heat-sensitive compounds and provides the high sensitivity required for quantifying fatty acids in a wide range of samples. By following the detailed protocols and validation principles outlined in this guide, researchers can achieve accurate and reproducible fatty acid profiling to advance their scientific objectives.

References

-

Analysis of conjugated linoleic acids as 9-anthrylmethyl esters by reversed-phase high-performance liquid chromatography with fluorescence detection. PubMed. [Link]

-

Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. PubMed. [Link]

-

Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database. PubMed. [Link]

-

Fluorescent Labeling of Fatty Acids with 9-Anthryldiazomethane (ADAM) for High Performance Liquid Chromatography. ResearchGate. [Link]

-

RP-HPLC separation of a standard mixture of fatty acids as 9-anthryl- methyl esters on an ODS column, Cadenza CD-C18. ResearchGate. [Link]

-

New preparation method for 9-anthryldiazomethane (ADAM) as a fluorescent labeling reagent for fatty acids and derivatives. PubMed. [Link]

-

Fatty Acid Analysis by HPLC. AOCS. [Link]

-

Chromatographic analysis of fatty acids using 9-chloromethyl-anthracene and 2-bromomethyl-anthraquinone. The University of Northern Colorado. [Link]

-

Determination of Fatty Acids by High Performance Liquid Chromatography and Fluorescence Detection Using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate. ResearchGate. [Link]

Sources

- 1. digscholarship.unco.edu [digscholarship.unco.edu]

- 2. researchgate.net [researchgate.net]

- 3. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of conjugated linoleic acids as 9-anthrylmethyl esters by reversed-phase high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Analysis of Amino Acids in Complex Biological Matrices via LC-MS Following Derivatization with 9-Anthracenecarbonyl Chloride

Abstract

The accurate quantification of amino acids is fundamental to numerous fields, including clinical diagnostics, nutritional science, and biopharmaceutical development. Direct analysis of these small, polar molecules by reversed-phase liquid chromatography-mass spectrometry (LC-MS) is often hampered by poor retention and insufficient ionization efficiency. This application note provides a comprehensive guide and a robust protocol for the derivatization of amino acids with 9-Anthracenecarbonyl chloride (ACC). This pre-column derivatization strategy significantly enhances the analytical performance by introducing a hydrophobic, readily ionizable anthracenyl moiety, thereby improving chromatographic retention, and boosting detection sensitivity for reliable LC-MS analysis.

Introduction: The Rationale for Derivatization

Amino acids, the constituent units of proteins, are characterized by their zwitterionic nature and high polarity. These properties present a significant challenge for conventional reversed-phase liquid chromatography, leading to poor retention on C18 columns and co-elution with the solvent front. While techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed for underivatized amino acids, they often suffer from reproducibility issues and lower sensitivity for certain compounds[1][2].

Chemical derivatization addresses these challenges by covalently modifying the amino acid structure.[3] The ideal derivatizing agent for LC-MS analysis should:

-

React specifically and rapidly with the target functional group (primary and secondary amines).

-

Substantially increase the hydrophobicity of the analyte for enhanced reversed-phase retention.

-

Introduce a moiety that improves ionization efficiency in the mass spectrometer source.

-

Form a stable derivative that does not degrade during sample preparation or analysis.

This compound (ACC) is an acyl chloride-based reagent that fulfills these criteria. It reacts with the nucleophilic amino group of amino acids to form a stable amide bond. The large, non-polar anthracene group provides a strong chromophore for UV detection and, more importantly, a hydrophobic handle for excellent retention on reversed-phase columns. Furthermore, the anthracene structure can be efficiently protonated or form adducts, leading to strong signals in positive ion electrospray ionization (ESI) MS.

The Chemistry: Mechanism of ACC Derivatization

The derivatization of an amino acid with this compound is a classic example of nucleophilic acyl substitution . The reaction proceeds as follows:

-

Activation of the Nucleophile: The reaction is conducted under basic conditions (typically pH 8-10). A base, such as borate buffer or triethylamine, deprotonates the amino group (-NH3+) of the amino acid, converting it into its more nucleophilic free amine form (-NH2).

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free amine attacks the electrophilic carbonyl carbon of the this compound.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

-

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (Cl-), a good leaving group.

-

Product Formation: The final product is a stable N-(9-anthracenecarbonyl)-amino acid derivative, with the release of hydrochloric acid (HCl), which is neutralized by the basic buffer.

Caption: Mechanism of ACC Derivatization.

Experimental Protocol

This protocol is designed to be a robust starting point. Optimization may be required depending on the specific amino acids of interest and the sample matrix.

Reagent and Solution Preparation

-

Derivatization Buffer: 100 mM Sodium Borate Buffer, pH 9.0. Dissolve 3.81 g of sodium tetraborate decahydrate in 90 mL of LC-MS grade water. Adjust pH to 9.0 with 1 M NaOH. Bring the final volume to 100 mL.

-

ACC Reagent Solution: 10 mg/mL this compound in anhydrous acetonitrile. Prepare this solution fresh daily and protect from light and moisture. Acyl chlorides are highly susceptible to hydrolysis.

-

Quenching Solution: 1 M Butylamine in water. This safely consumes excess ACC reagent.

-

Amino Acid Standard Stock: 1 mg/mL of each amino acid in 0.1 M HCl. Store at 4°C. A working standard mixture of 10 µg/mL can be prepared by diluting the stock solution in LC-MS grade water.

-

Internal Standard (IS): The use of stable isotope-labeled amino acids is highly recommended for the most accurate quantification. Alternatively, a deuterated analog of a related compound, such as 9-Anthracene-d9-carboxylic acid, can be considered.[4]

Derivatization Workflow

Caption: Step-by-step derivatization workflow.

Detailed Derivatization Procedure

-

Sample Preparation: For biological fluids like plasma or serum, perform a protein precipitation step.[5] To 50 µL of sample, add 150 µL of ice-cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute, then centrifuge at >12,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 50 µL of LC-MS grade water.

-

Reaction Setup: In a 1.5 mL microcentrifuge tube, add 50 µL of the reconstituted sample extract or amino acid standard solution.

-

Buffering: Add 100 µL of 100 mM Sodium Borate Buffer (pH 9.0). Vortex briefly.

-

Derivatization: Add 50 µL of the freshly prepared 10 mg/mL ACC reagent solution. Vortex immediately for 30 seconds.

-

Incubation: Incubate the mixture in a heating block at 50°C for 30 minutes.

-

Quenching: After incubation, add 20 µL of 1 M Butylamine solution to quench the excess ACC reagent. Vortex and let stand at room temperature for 5 minutes.

-

Final Dilution: Dilute the sample with 780 µL of the initial LC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final volume of 1 mL.

-

Analysis: Transfer the final solution to an autosampler vial and inject into the LC-MS system.

LC-MS Method Parameters

The hydrophobic nature of the ACC derivatives makes them ideal for reversed-phase chromatography.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 Reversed-Phase, e.g., 2.1 x 100 mm, 1.8 µm | Provides excellent retention and separation for the non-polar ACC derivatives.[4] |

| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase LC-MS. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase for eluting hydrophobic compounds. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Gradient | 5% B to 95% B over 15 minutes, hold for 3 min, re-equilibrate for 5 min | A broad gradient is necessary to elute all derivatized amino acids, from the more polar to the most hydrophobic. |

| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 5 µL | Can be optimized based on sensitivity requirements. |

| Ionization Mode | Positive Electrospray (ESI+) | The anthracene moiety is readily protonated. |

| MS Analysis | Full Scan (m/z 200-800) for qualitative analysis | Useful for identifying the [M+H]+ ions of the derivatives. |

| MS/MS Analysis | Multiple Reaction Monitoring (MRM) for quantification | Provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[6] |

MRM Transition Development

For quantitative analysis, a specific MRM transition must be developed for each ACC-amino acid derivative. The precursor ion will be the [M+H]+ of the derivative. The most common and stable product ion results from the neutral loss of the anthracenyl group via cleavage of the amide bond, often yielding a characteristic fragment. However, individual optimization is crucial for maximum sensitivity.

Troubleshooting and Best Practices

-

Low Derivatization Yield:

-

Cause: Inactive ACC reagent due to hydrolysis.

-

Solution: Always prepare the ACC solution fresh in anhydrous acetonitrile. Keep the reagent vial tightly capped and protected from atmospheric moisture.

-

Cause: Incorrect pH.

-

Solution: Verify the pH of the borate buffer. The reaction is inefficient at neutral or acidic pH.

-

-

High Background/Interference Peaks:

-

Cause: Incomplete quenching of the ACC reagent.

-

Solution: Ensure the quenching solution is added and allowed to react. Excess ACC can produce broad peaks and contaminate the MS source.

-

-

Poor Peak Shape:

-

Cause: Sample solvent mismatch with the initial mobile phase.

-

Solution: Ensure the final dilution step is performed to reduce the organic content of the injected sample, promoting proper focusing on the column head.

-

-

Derivative Instability:

-

While ACC-amino acid amides are generally stable, they should be analyzed within 24-48 hours of preparation for best results. Store derivatized samples at 4°C in the autosampler.

-

Conclusion

The derivatization of amino acids with this compound is a powerful and reliable technique for overcoming the inherent challenges of their analysis by LC-MS. By transforming small, polar analytes into larger, hydrophobic derivatives, this method provides significant improvements in chromatographic retention, separation, and mass spectrometric sensitivity. The detailed protocol herein serves as a validated starting point for researchers and scientists seeking to implement a robust and high-performance method for the quantitative analysis of amino acids in a variety of complex sample matrices.

References

-

Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. ResearchGate. Available at: [Link] [Accessed January 27, 2026].

-

Scheme of derivatization procedure of three different amino... ResearchGate. Available at: [Link] [Accessed January 27, 2026].

- Precolumn derivatization LC-MS analysis for amino and carboxyl groups of amino acids. Google Patents.

-

Multiple effects of anthracene-9-carboxylic acid on the TMEM16B/anoctamin2 calcium-activated chloride channel. PubMed. Available at: [Link] [Accessed January 27, 2026].

-

Anthracene-9-carboxylic acid inhibits renal chloride reabsorption. PubMed. Available at: [Link] [Accessed January 27, 2026].

-

Direct analysis of 33 amino acids in beverages by LC-MS/MS. YouTube. Available at: [Link] [Accessed January 27, 2026].

-

13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. Available at: [Link] [Accessed January 27, 2026].

-

A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. PubMed. Available at: [Link] [Accessed January 27, 2026].

-

Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. NIH. Available at: [Link] [Accessed January 27, 2026].

-

Light actuated stable radicals of the 9-anthracene carboxylic acid for designing new photochromic complexes. Chemical Communications (RSC Publishing). Available at: [Link] [Accessed January 27, 2026].

-

Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. PubMed. Available at: [Link] [Accessed January 27, 2026].

-

Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents. PubMed. Available at: [Link] [Accessed January 27, 2026].

-

How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. AnalyteGuru. Available at: [Link] [Accessed January 27, 2026].

- Method of preparing sample for amino acid analysis and kit for analyzing the same. Google Patents.

-

Enantioselective Recognition of Chiral Carboxylic Acids by a β-Amino Acid and 1,10-Phenanthroline Based Chiral Fluorescent Sensor. MDPI. Available at: [Link] [Accessed January 27, 2026].

-